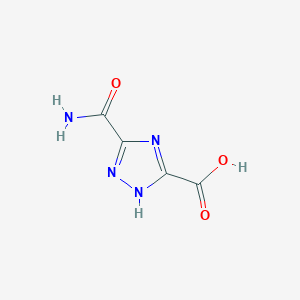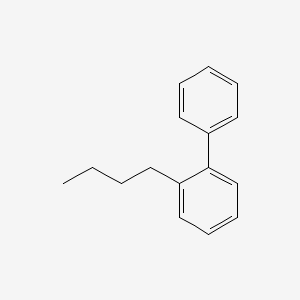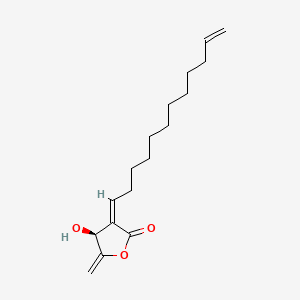
Obtusilactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Obtusilactone is a naturally occurring compound found in various plant species, particularly in the genus Cinnamomum. This compound has garnered significant attention due to its potential therapeutic properties, especially its anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Obtusilactone can be synthesized through various chemical reactions. One common method involves the use of specific reagents and catalysts to induce cyclization reactions that form the tetrahydrofuran ring. The exact reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, such as the bark of Cinnamomum species. The extraction process may include solvent extraction, followed by purification steps like chromatography to isolate this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Obtusilactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and catalysts.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield lactone derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Obtusilactone exerts its effects primarily through the inhibition of mitochondrial Lon protease, a highly conserved ATP-dependent serine protease. By interacting with specific residues in the active site of the Lon protease, this compound disrupts its function, leading to the accumulation of damaged proteins and induction of apoptosis . Additionally, this compound can cause DNA double-strand breaks and activate DNA damage checkpoints, further promoting cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- Sesamin
- CDDO (synthetic triterpenoid)
- Other γ-lactone derivatives
Obtusilactone’s unique combination of properties and mechanisms of action sets it apart from other similar compounds, highlighting its potential as a versatile and effective therapeutic agent.
Eigenschaften
CAS-Nummer |
56799-51-0 |
|---|---|
Molekularformel |
C17H26O3 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
(3Z,4S)-3-dodec-11-enylidene-4-hydroxy-5-methylideneoxolan-2-one |
InChI |
InChI=1S/C17H26O3/c1-3-4-5-6-7-8-9-10-11-12-13-15-16(18)14(2)20-17(15)19/h3,13,16,18H,1-2,4-12H2/b15-13-/t16-/m1/s1 |
InChI-Schlüssel |
OFUXNQJZVMQBJO-UGEDRFTOSA-N |
Isomerische SMILES |
C=CCCCCCCCCC/C=C\1/[C@@H](C(=C)OC1=O)O |
Kanonische SMILES |
C=CCCCCCCCCCC=C1C(C(=C)OC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949253.png)


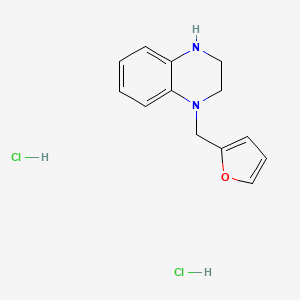

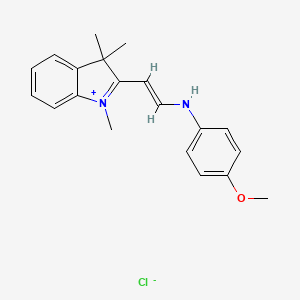
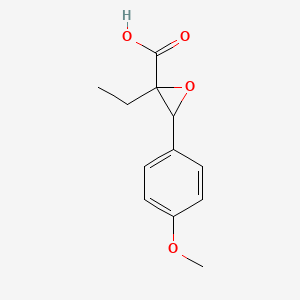
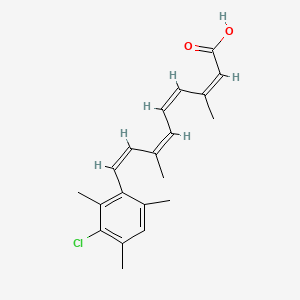
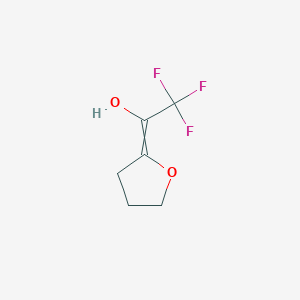
![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13949311.png)
![Phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]-](/img/structure/B13949323.png)
